molecular formula C7H12ClNO2 B6215873 methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride CAS No. 2742623-20-5

methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride

Cat. No.: B6215873
CAS No.: 2742623-20-5
M. Wt: 177.6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,4S,5S)-5-aminobicyclo[210]pentane-5-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[210]pentane core, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride typically involves the construction of the bicyclo[2.1.0]pentane core followed by functionalization. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This can be achieved using photochemical methods or radical reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and improve efficiency. The use of robust catalysts and reagents is crucial to achieve consistent results on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The amino group can form hydrogen bonds, while the carboxylate ester can participate in hydrophobic interactions, contributing to the compound’s overall bioactivity .

Properties

CAS No.

2742623-20-5

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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